3-Amino-5-bromo-2-fluorobenzoic acid
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Overview
Description
3-Amino-5-bromo-2-fluorobenzoic acid is an organic compound with the molecular formula C7H5BrFNO2 and a molecular weight of 234.02 g/mol It is a derivative of benzoic acid, characterized by the presence of amino, bromo, and fluoro substituents on the benzene ring
Mechanism of Action
Target of Action
Similar compounds are known to interact with various enzymes and receptors in the body, influencing biochemical pathways .
Mode of Action
It’s known that benzylic compounds can undergo reactions such as free radical bromination and nucleophilic substitution . The compound might interact with its targets through similar mechanisms, causing changes at the molecular level .
Biochemical Pathways
Benzylic compounds are known to participate in various biochemical reactions, potentially affecting multiple pathways .
Result of Action
The compound’s effects would likely depend on its specific targets and the biochemical pathways it influences .
Preparation Methods
The synthesis of 3-Amino-5-bromo-2-fluorobenzoic acid typically involves the bromination of 2-amino-3-fluorobenzoic acid. A common method includes dissolving 2-amino-3-fluorobenzoic acid in dichloromethane and adding N-bromosuccinimide at room temperature. The reaction mixture is stirred for a couple of hours to yield the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
3-Amino-5-bromo-2-fluorobenzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromo and fluoro substituents on the benzene ring make it susceptible to nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The amino group can undergo oxidation to form nitro derivatives or reduction to form corresponding amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, which are widely used in organic synthesis to form carbon-carbon bonds.
Common reagents used in these reactions include N-bromosuccinimide for bromination, palladium catalysts for coupling reactions, and various oxidizing or reducing agents for modifying the amino group. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Amino-5-bromo-2-fluorobenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as an intermediate in the synthesis of biologically active compounds.
Industry: Used in the production of dyes, agrochemicals, and other industrial chemicals.
Comparison with Similar Compounds
Similar compounds to 3-Amino-5-bromo-2-fluorobenzoic acid include:
2-Amino-5-bromo-3-fluorobenzoic acid: Similar structure but with different positions of the substituents.
2-Amino-3-fluorobenzoic acid: Lacks the bromo substituent, affecting its reactivity and applications.
3-Bromo-5-fluorobenzoic acid:
Properties
IUPAC Name |
3-amino-5-bromo-2-fluorobenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFNO2/c8-3-1-4(7(11)12)6(9)5(10)2-3/h1-2H,10H2,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRTOTKCKUHHOLC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)F)N)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.02 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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